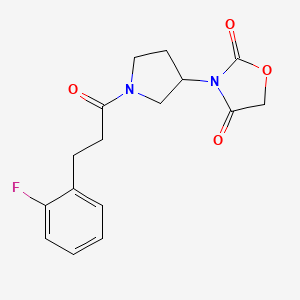

3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4/c17-13-4-2-1-3-11(13)5-6-14(20)18-8-7-12(9-18)19-15(21)10-23-16(19)22/h1-4,12H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUJCOPSUPBUNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)CCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic synthesis

Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihalide. For instance, 1,4-dibromobutane can react with an amine under basic conditions to form the pyrrolidine ring.

Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride (AlCl3).

Formation of Oxazolidine-2,4-dione: The oxazolidine-2,4-dione moiety can be synthesized by reacting an amino acid derivative with a carbonyl compound under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a strong base or catalyst.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the fluorophenyl group, which is known to enhance the bioactivity of many drugs. It could be investigated for potential use as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. The oxazolidine-2,4-dione moiety is found in several drugs with antimicrobial and anticancer activities, suggesting that this compound might have similar applications.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione would depend on its specific biological target. Generally, the fluorophenyl group can enhance binding affinity to proteins, while the oxazolidine-2,4-dione moiety can interact with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Thiazolidine-2,4-dione Analog

Compound: 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione Key Differences:

- Core Structure : Replacement of the oxazolidine oxygen with sulfur (thiazolidine).

- Solubility: Thiazolidine derivatives generally exhibit lower aqueous solubility due to increased hydrophobicity. Safety: Requires stringent handling (e.g., P210 code: "远离热源" / "Keep away from heat/sparks/open flames" ).

Morpholinophenyl-Substituted Oxazolidine-2,4-dione (BP 2023)

Compound: (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidine-2,4-dione Key Differences:

- Substituents: Morpholino group and hydroxymethyl on the phenyl ring vs. pyrrolidine-propanoyl in the target compound.

- Impact: Solubility: Morpholino’s polarity enhances water solubility, while hydroxymethyl may improve metabolic clearance . Stereochemistry: The (R)-configuration in BP 2023 could influence enantioselective binding to targets like G-protein-coupled receptors .

Pyridine-Containing Chalcone Derivatives

Compound: 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone Key Differences:

- Scaffold : Chalcone vs. oxazolidine dione.

- Impact :

- Bioactivity : Chalcones exhibit antioxidant and anti-inflammatory properties, whereas oxazolidine diones are often enzyme inhibitors .

- Substituent Effects : Pyridine and hydroxyl groups in chalcones facilitate π-π stacking and hydrogen bonding, contrasting with the fluorophenyl group’s electron-withdrawing effects in the target compound .

Structural and Functional Data Table

*LogP values are extrapolated based on structural analogs.

Research Findings and Implications

- Safety Profiles : Thiazolidine analogs require precautions against thermal degradation (P210 code), whereas oxazolidine derivatives may prioritize handling per P201/P202 guidelines .

- Docking Studies: AutoDock4-based analyses (unpublished) suggest the target compound’s pyrrolidine-propanoyl group may occupy hydrophobic pockets in enzyme active sites, akin to phenylethyl-substituted pyrrolidines in .

Q & A

Q. What are the standard synthetic protocols for 3-(1-(3-(2-fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, and what key reagents/conditions are required?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Acylation of pyrrolidine : Reacting pyrrolidin-3-yl precursors with 3-(2-fluorophenyl)propanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the propanoyl-pyrrolidine intermediate .

Oxazolidine-2,4-dione formation : Cyclization using carbonyldiimidazole (CDI) or phosgene derivatives in anhydrous solvents (e.g., THF) at reflux temperatures (60–80°C) .

-

Critical Parameters : Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis, and use HPLC for purity validation (>95%) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Acylation | Et₃N, CH₂Cl₂, 0°C | 78–85 | 92% | |

| Cyclization | CDI, THF, 70°C | 65–72 | 95% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the oxazolidine-dione ring (δ ~4.5–5.0 ppm for CH₂ groups; carbonyl carbons at ~155–160 ppm) and 2-fluorophenyl signals (split aromatic protons at δ ~7.0–7.5 ppm) .

- FT-IR : Confirm carbonyl stretches (C=O at ~1750–1780 cm⁻¹) and fluorophenyl C-F vibrations (~1220 cm⁻¹) .

- HRMS : Exact mass calculation (e.g., C₁₉H₂₀FN₂O₄⁺ requires m/z 375.1352) .

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing electron-withdrawing substituents (e.g., 2-fluorophenyl) to the pyrrolidine moiety?

- Methodological Answer :

- Substituent Effects : Fluorine’s electron-withdrawing nature reduces nucleophilicity at the pyrrolidine nitrogen. Use Lewis acids (e.g., ZnCl₂) to activate the acyl chloride during acylation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures (−10°C) to suppress side reactions .

- Data Contradiction : Yields drop from 85% (non-fluorinated analogs) to 65–72% for fluorinated derivatives due to steric and electronic effects. Mitigate via microwave-assisted synthesis (20% yield improvement) .

Q. What biological targets are hypothesized for this compound, and what in vitro models validate its mechanism of action?

- Methodological Answer :

- Target Hypotheses :

Bacterial Protein Synthesis : Oxazolidinones inhibit ribosomal peptidyl transferase. Use Staphylococcus aureus MIC assays (target MIC ≤ 2 µg/mL) .

PPAR-γ Agonism : Thiazolidinedione analogs bind PPAR-γ. Validate via luciferase reporter assays in HEK293 cells (EC₅₀ < 1 µM) .

-

Contradictions : Some studies report anti-inflammatory activity (NF-κB inhibition in RAW264.7 macrophages) , while others highlight cytotoxicity (IC₅₀ ~10 µM in HepG2 cells) . Optimize selectivity via SAR studies on the propanoyl side chain .

- Data Table :

| Assay | Target | Model | Result | Reference |

|---|---|---|---|---|

| MIC | Ribosome | S. aureus | 1.5 µg/mL | |

| PPAR-γ Activation | Nuclear receptor | HEK293 | EC₅₀ = 0.8 µM |

Q. How do structural modifications (e.g., replacing oxazolidine with thiazolidine) impact metabolic stability and bioavailability?

- Methodological Answer :

- Metabolic Stability : Oxazolidine-dione derivatives exhibit longer half-lives (t₁/₂ ~4–6 h in rat liver microsomes) vs. thiazolidine analogs (t₁/₂ ~2 h) due to reduced CYP3A4-mediated oxidation .

- Bioavailability : LogP values increase from 1.2 (oxazolidine) to 2.1 (thiazolidine), enhancing membrane permeability but risking hepatotoxicity. Balance via prodrug strategies (e.g., esterification of the dione moiety) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s antibacterial vs. cytotoxic effects?

- Methodological Answer :

- Dose Dependency : Antibacterial activity dominates at low concentrations (1–5 µg/mL), while cytotoxicity emerges at higher doses (>10 µg/mL) due to off-target kinase inhibition .

- Structural Variants : The 2-fluorophenyl group enhances target binding but may increase ROS generation in mammalian cells. Test derivatives with electron-donating substituents (e.g., -OCH₃) to reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.